molecular formula C13H19ClN2 B1399197 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine CAS No. 1316225-87-2

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine

Cat. No. B1399197
M. Wt: 238.75 g/mol
InChI Key: BJYQHAGJVAJTJC-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 . It is used in various scientific research and has potential applications in diverse fields.


Synthesis Analysis

The synthesis of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine involves several steps. Pyridine synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Piperidine synthesis involves hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine consists of a pyridine ring and a piperidine ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

  • The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, related to the chemical structure of interest, was synthesized using 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine and structurally characterized. This process involved nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis, demonstrating the compound's successful functionalization through the Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A., 2018).

Ligand Synthesis and Complex Chemistry

  • Derivatives of pyridines, including those similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine, have been used as ligands in complex chemistry. These compounds offer unique properties for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, M., 2005).

Synthesis of Intermediate Compounds

  • The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine. This process involved successive chlorination and condensation with piperidine, demonstrating the compound's significance in pharmaceutical intermediate synthesis (Shen Li, 2012).

Pyridine Functionalization

  • Functionalization of pyridines like 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine has been explored in different chemical contexts. For instance, the atropisomeric compound 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene underwent chlorination and subsequent Ni-catalyzed Kumada cross-coupling, illustrating the versatility of pyridine derivatives in chemical synthesis (Charmant, J., Hunt, N. J., Lloyd‐Jones, G., & Nowak, T., 2003).

Synthesis of Triheteroarylpyridine Scaffolds

  • A study demonstrated the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, leading to the creation of novel 2,3,4-triheteroarylpyridine scaffolds. This research showcases the potential for developing complex pyridine-based structures with multiple functional groups, similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).

Safety And Hazards

Handling of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine should be done with care. It is advised to keep the container tightly closed, protect from moisture, and handle under inert gas . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

2-chloro-4-(1-propan-2-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10(2)16-7-4-11(5-8-16)12-3-6-15-13(14)9-12/h3,6,9-11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYQHAGJVAJTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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